molecular formula C24H23N3O4S2 B2579767 N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252821-35-4

N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2579767
CAS RN: 1252821-35-4
M. Wt: 481.59
InChI Key: DSZGKINBFPUXOP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study synthesized potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the significance of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold. The classical analogue was the most potent dual inhibitor known, demonstrating the compound's potential in cancer therapy by inhibiting enzymes crucial for DNA synthesis and repair (Gangjee et al., 2008).

Anticancer Activity

Another research focused on the design, synthesis, and cytotoxic activity of certain acetamide derivatives against cancer cell lines. By attaching different aryloxy groups to the pyrimidine ring, one compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, underlining the compound's potential as a new anticancer agent (Al-Sanea et al., 2020).

Versatile Reagents for N-Alkylacetamide

A study reported on p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as versatile reagents for synthesizing N-alkylacetamide. This research highlights the compound's utility in developing pharmaceutical products, showcasing its versatility in chemical synthesis (Sakai et al., 2022).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Further research explored the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The study demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This emphasizes the compound's potential for developing effective anticancer therapies (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-31-20-7-5-4-6-18(20)25-21(28)15-33-24-26-19-12-13-32-22(19)23(29)27(24)14-16-8-10-17(30-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZGKINBFPUXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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